1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 7th position of the benzofuran ring and a 2,2-dimethylpropan-1-one group attached to the 2nd position.
Preparation Methods
The synthesis of 1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one typically involves the following steps:
Bromination of Benzofuran: The starting material, benzofuran, is brominated at the 7th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Friedel-Crafts Acylation: The brominated benzofuran undergoes Friedel-Crafts acylation with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antiviral properties.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. For instance, in anticancer research, the compound may inhibit cell proliferation by interfering with DNA replication or inducing apoptosis through the activation of specific signaling pathways . The exact molecular targets and pathways can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one can be compared with other benzofuran derivatives, such as:
2-Acetyl-7-bromobenzofuran: Similar in structure but lacks the 2,2-dimethyl group, which may affect its reactivity and biological activity.
7-Bromo-2-benzofuran-1-yl)ethanone: Another closely related compound with different substituents that can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C13H13BrO2 |
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Molecular Weight |
281.14 g/mol |
IUPAC Name |
1-(7-bromo-1-benzofuran-2-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H13BrO2/c1-13(2,3)12(15)10-7-8-5-4-6-9(14)11(8)16-10/h4-7H,1-3H3 |
InChI Key |
YAWPYEFPKJNVPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC2=C(O1)C(=CC=C2)Br |
Origin of Product |
United States |
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